Potassium 2,3-dimethylphenyltrifluoroborate
Overview
Description
Potassium 2,3-dimethylphenyltrifluoroborate is a biochemical compound used for proteomics research . It has a molecular formula of C8H9BF3K and a molecular weight of 212.06 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to three fluorine atoms and one carbon ring. The carbon ring is a phenyl group, which is a six-membered aromatic ring, with two methyl groups attached at the 2nd and 3rd positions .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H9BF3K and a molecular weight of 212.06 g/mol . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Sensor Development
A study by Choi et al. (2016) demonstrated the use of a dimeric o-carboranyl triarylborane compound with a biphenylene bridge group, which was characterized and its solid-state structure determined. This compound interacted with fluoride ions, showing potential for sensor applications, particularly for fluoride ion detection in various environments (Choi et al., 2016).
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including potassium 2,3-dimethylphenyltrifluoroborate, have been used in cross-coupling reactions. Alacid and Nájera (2008) discussed the use of these compounds in reactions with organic chlorides, highlighting their utility in organic synthesis (Alacid & Nájera, 2008).
Coordination Chemistry
Evans et al. (2002) explored the coordination chemistry of related compounds, like 2,3-dimethylindolide, with potassium, yttrium, and samarium ions. This research contributes to a deeper understanding of the complex interactions and potential applications of such compounds in materials science (Evans, Brady, & Ziller, 2002).
Catalytic Applications
Mey et al. (2004) investigated the effects of adding potassium, including this compound, to a CoMo/Al2O3 catalyst used in the hydrodesulfurization (HDS) of synthetic gasoline. Their study provides insights into how potassium modification can enhance catalyst selectivity (Mey et al., 2004).
Spectroscopic Studies
Iramain, Davies, and Brandán (2018) characterized potassium 2-isonicotinoyltrifluorborate, a compound related to this compound, using various spectroscopic techniques. Their work aids in understanding the properties and potential applications of such compounds in analytical chemistry (Iramain, Davies, & Brandán, 2018).
Safety and Hazards
While specific safety and hazard information for Potassium 2,3-dimethylphenyltrifluoroborate is not available, general precautions should be taken while handling this compound. These include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
potassium;(2,3-dimethylphenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-6-4-3-5-8(7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSQSLXIANVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.